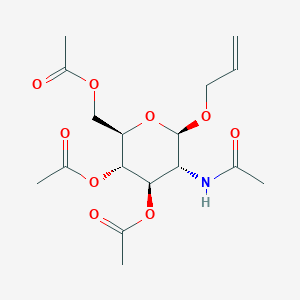
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves several key steps, including controlled partial benzylation, condensation reactions, and specific group protection and deprotection strategies. For example, Warren and Jeanloz (1977) detailed a method involving the controlled, partial benzylation of a similar compound, showcasing the complexity and precision required in synthesizing such molecules (Warren & Jeanloz, 1977).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic techniques, including NMR and crystallography. For instance, a study by Curran et al. (2016) described the crystallographic analysis of a protected glycoside of 2-amino-2-deoxyglucose, confirming the β-anomeric configuration and providing insights into the spatial arrangement of functional groups (Curran et al., 2016).
Scientific Research Applications
-
Antibacterial and Antitubercular Activities
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, which has shown antitubercular and antibacterial activities .
- Method : The method involves phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .
- Results : The results of this research are not fully detailed in the source, but the synthesized compound has shown promising antitubercular and antibacterial activities .
-
Glycosidase Inhibitors and Glycoprotein Metabolism
- Field : Biochemistry and Biomedical Research
- Application : This compound serves as an active constituent in the bio-synthesis of glycosidase inhibitors. It’s also used in investigating glycosylation and glycoprotein metabolism in various malignant, diabetic, and infectious disorders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Synthesis of Complex Carbohydrate-based Drugs
- Field : Pharmaceutical Research
- Application : This compound is a key reagent used for the synthesis of complex carbohydrate-based drugs .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are not fully detailed in the source .
-
Glycosylation Disorders and Disease Intervention
- Field : Biomedical Research
- Application : This compound can pave the way for diverse research opportunities in glycosylation disorders and holds promise in discovering new leads for disease intervention, including cancer .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Studying Intricate Bacterial Infections
- Field : Biomedical Field
- Application : This compound serves as an indispensable tool for studying intricate bacterial infections .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Synthesis of Glycosides
-
Pharmaceutical Potential
- Field : Pharmaceutical Research
- Application : This compound exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Treatment of Various Bacterial and Fungal Infections
- Field : Biomedical Field
- Application : This compound is widely used in the treatment of various bacterial and fungal infections. It exhibits potent antimicrobial activity against pathogens including Staphylococcus aureus and Candida albicans .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Development of Novel Pharmaceuticals
- Field : Pharmaceutical Research
- Application : This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
Future Directions
Given its potential pharmaceutical applications, future research could focus on further exploring its antibacterial, antitumor, and antiviral activities. This could involve testing the compound against a wider range of pathogens or cancer cell lines, or investigating its mechanism of action in more detail .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVMSRDBOXABR-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


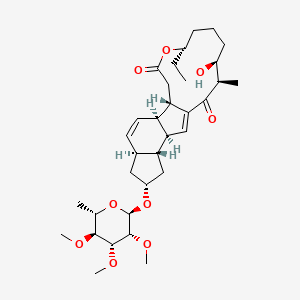

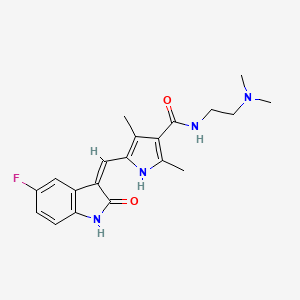
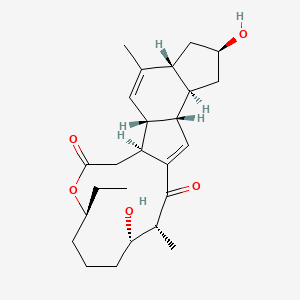
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
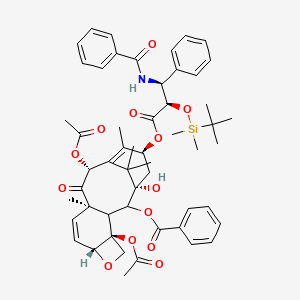
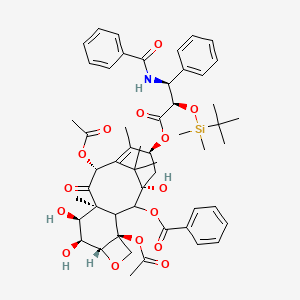

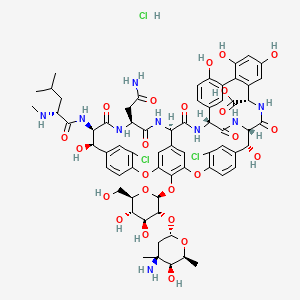

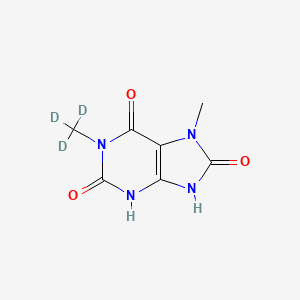
![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)